

Spectroscopic Analysis of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)quinoline

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This guide provides a comprehensive overview of the spectroscopic analysis of **2-Hydroxy-4-(trifluoromethyl)quinoline** and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the quinoline scaffold imparts unique physicochemical properties that can be elucidated through various spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visualization of a relevant biological pathway.

Introduction

2-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic compound belonging to the quinoline family, characterized by a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This substitution pattern is of particular interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Spectroscopic analysis is crucial for the structural confirmation, purity assessment, and investigation of the electronic properties of these molecules. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

It is important to note that **2-Hydroxy-4-(trifluoromethyl)quinoline** can exist in tautomeric forms, primarily as the 2-hydroxyquinoline (enol) form and the 4-(trifluoromethyl)-2(1H)-

quinolinone (keto) form. The equilibrium between these tautomers is influenced by the solvent and solid-state packing, which is reflected in the spectroscopic data. In many instances, the quinolinone form is the predominant tautomer observed.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable spectroscopic data. The following sections outline the methodologies for the synthesis and spectroscopic characterization of **2-Hydroxy-4-(trifluoromethyl)quinoline** derivatives.

Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline[1]

A common synthetic route to **2-Hydroxy-4-(trifluoromethyl)quinoline** involves the condensation of an aniline with a β -ketoester followed by cyclization.

Materials:

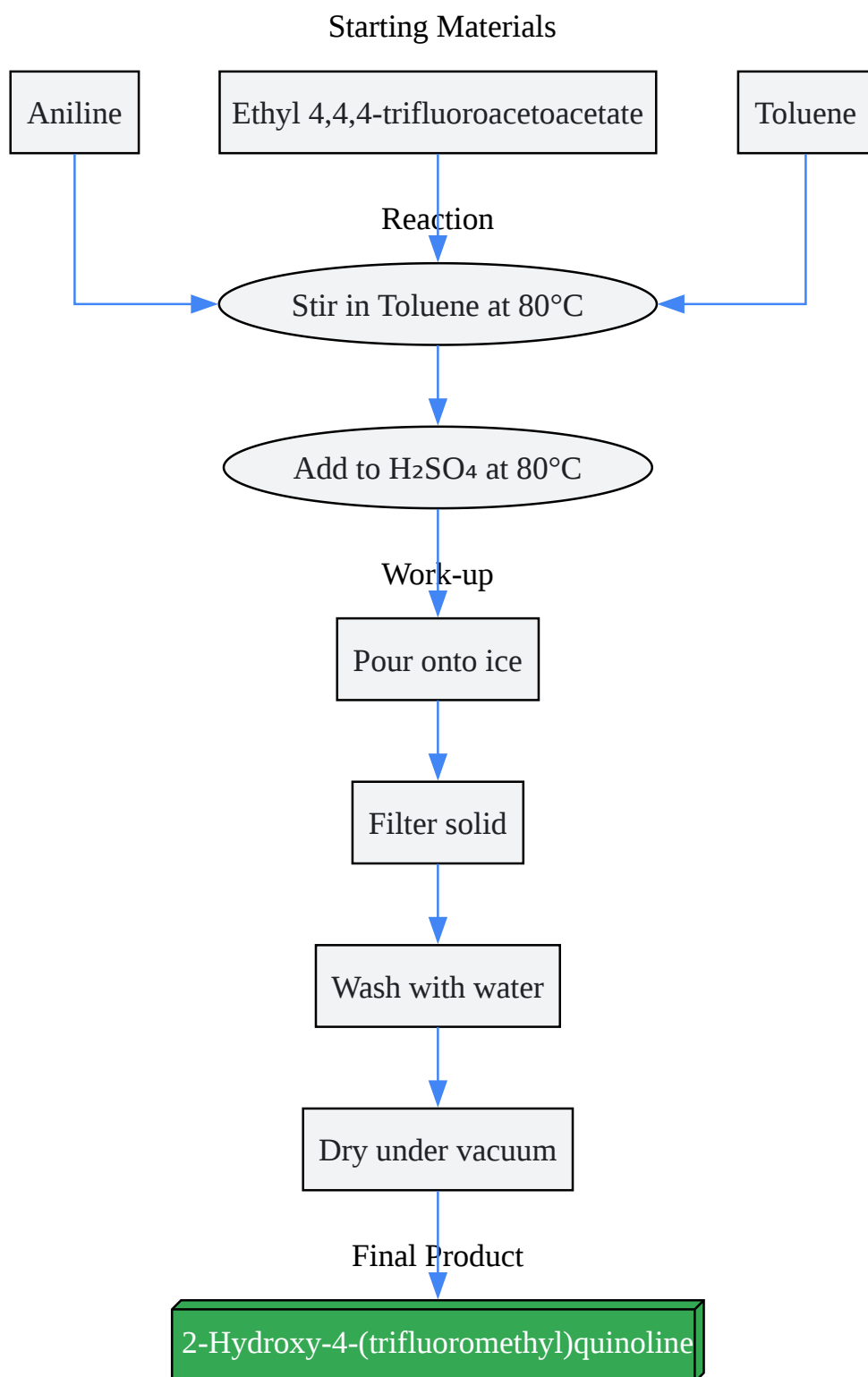
- Aniline
- Ethyl 4,4,4-trifluoroacetoacetate
- Toluene
- Sulfuric acid (H_2SO_4)
- Crushed ice
- Water

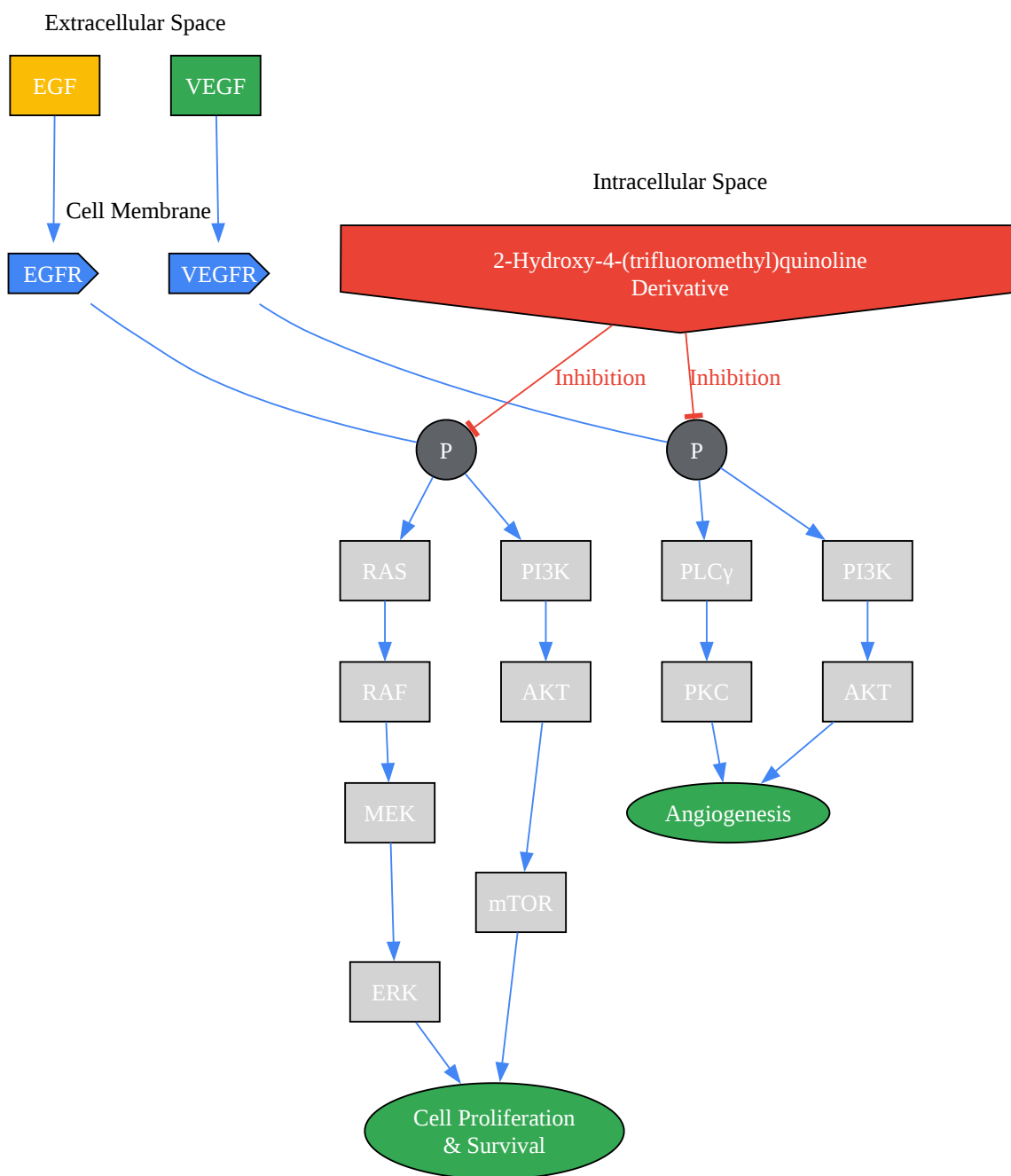
Procedure:

- A mixture of aniline and ethyl 4,4,4-trifluoroacetoacetate is stirred in toluene.
- The reaction mixture is heated to 80°C.
- The crude intermediate is added in portions to sulfuric acid, maintaining the temperature below 90°C.

- After the addition is complete, the mixture is stirred at 80°C for 1 hour.
- The reaction mixture is then cooled and poured onto crushed ice.
- The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield **2-Hydroxy-4-(trifluoromethyl)quinoline** as a colorless solid^[1].

Experimental Workflow for Synthesis





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References

- 1. 2-Hydroxy-4-(trifluoromethyl)quinoline | 25199-84-2 [chemicalbook.com]
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